molecular formula C3H10BrN B1643316 N-Propylammonium bromide CAS No. 4905-83-3

N-Propylammonium bromide

Cat. No. B1643316
CAS RN: 4905-83-3
M. Wt: 140.02 g/mol
InChI Key: MVYQJCPZZBFMLF-UHFFFAOYSA-N
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Description

N-Propylammonium bromide (PAB; PABr; CAS Number: 4905-83-3) is an organic salt used in the formation of two-dimensional hybrid perovskites . It has been used as a precursor to prepare high-performance blue perovskite light-emitting diodes .


Synthesis Analysis

An industrially scalable preparation of n-propyl bromide starts from n-propanol, liquid bromine, and sulfur, with yields up to 95% . The levels of unwanted products like water content, n-propanol, and isopropyl bromide are below 0.1, 0.05, and 0.04% respectively .


Molecular Structure Analysis

The molecular formula of N-Propylammonium bromide is C3H9N.HBr .


Physical And Chemical Properties Analysis

N-Propylammonium bromide is a powder or flakes that is soluble in water . It has a molecular weight of 140.02 .

Mechanism of Action

Target of Action

N-Propylammonium bromide is an organic salt that is primarily used in the formation of two-dimensional hybrid perovskites . It is used as a precursor to prepare high-performance blue perovskite light-emitting diodes . The primary target of N-Propylammonium bromide is the perovskite structure, which it helps to form and stabilize .

Mode of Action

The mode of action of N-Propylammonium bromide involves its interaction with the perovskite structure. As a precursor, N-Propylammonium bromide contributes to the formation of the perovskite structure, which is crucial for the performance of perovskite-based solar cells . The interaction of N-Propylammonium bromide with the perovskite structure results in the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskite-based solar cells .

Biochemical Pathways

It is known that n-propylammonium bromide plays a significant role in the synthesis of mixed cation or anion perovskites, which are crucial for the performance of perovskite-based solar cells .

Pharmacokinetics

It is known that n-propylammonium bromide is used in the formation of two-dimensional hybrid perovskites , suggesting that it is likely to be absorbed and distributed within the perovskite structure.

Result of Action

The result of the action of N-Propylammonium bromide is the formation of two-dimensional hybrid perovskites, which are used in the creation of high-performance blue perovskite light-emitting diodes . This contributes to the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskite-based solar cells .

Action Environment

The action of N-Propylammonium bromide is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the formation of two-dimensional hybrid perovskites by N-Propylammonium bromide is carried out under specific conditions . .

Safety and Hazards

N-Propylammonium bromide is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, Skin Corr. 1B, and STOT SE 3 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

N-Propylammonium bromide has been used in the formation of two-dimensional hybrid perovskites and as a precursor to prepare high-performance blue perovskite light-emitting diodes . It’s also used in the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells .

Relevant Papers The papers I found relevant to N-Propylammonium bromide discuss its use in the formation of two-dimensional hybrid perovskites , its synthesis , and its use in perovskite solar cells .

properties

IUPAC Name

propan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.BrH/c1-2-3-4;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYQJCPZZBFMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propylammonium bromide

CAS RN

4905-83-3
Record name Propylamine Hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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